2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid, also known as DHMEQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DHMEQ is a small molecule inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating immune responses, inflammation, and cell survival.
Mecanismo De Acción
2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid inhibits the activation of NF-κB by blocking the interaction between NF-κB and its upstream activators, such as IKK and TAK1. This leads to a decrease in the expression of NF-κB target genes, which are involved in immune responses, inflammation, and cell survival. By inhibiting NF-κB, this compound can modulate these processes and provide therapeutic benefits in disease states where NF-κB is overactivated.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation and migration of cancer cells, induce apoptosis, and decrease the expression of pro-inflammatory cytokines. In vivo studies have shown that this compound can inhibit tumor growth, reduce inflammation, and improve survival in animal models of cancer and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid has several advantages for lab experiments, including its high purity and availability, as well as its well-characterized mechanism of action. However, this compound also has some limitations, including its low solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, the effects of this compound can be cell-specific, and its efficacy may vary depending on the disease model and experimental conditions.
Direcciones Futuras
There are several future directions for research on 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid. One area of interest is the development of more potent and selective inhibitors of NF-κB, which could improve the efficacy and reduce the side effects of this compound. Another area of interest is the investigation of the effects of this compound on the gut microbiome, which has been shown to play a key role in immune regulation and inflammation. Finally, the potential use of this compound in combination with other therapeutic agents, such as chemotherapy or immunotherapy, is an area of active investigation.
Métodos De Síntesis
2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid can be synthesized using a multi-step process that involves the reaction of 1,2-diaminocyclohexane with methyl acrylate, followed by cyclization and oxidation reactions. The final product is obtained through a purification process using column chromatography. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it more readily available for research purposes.
Aplicaciones Científicas De Investigación
2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)-3-methylpentanoic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound has been shown to inhibit the activation of NF-κB, which is involved in the regulation of immune responses, inflammation, and cell survival. By inhibiting NF-κB, this compound has the potential to modulate these processes and provide therapeutic benefits in disease states where NF-κB is overactivated.
Propiedades
IUPAC Name |
2-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O4/c1-3-4(2)5(8(15)16)14-7-6(12-10(14)18)11-9(17)13-7/h4-7H,3H2,1-2H3,(H,12,18)(H,15,16)(H2,11,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMJHKHITZRDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N1C2C(NC(=O)N2)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.